N-Boc-3,5-Difluoro-L-tyrosine
CAS No.: 1213406-89-3
Cat. No.: VC8219052
Molecular Formula: C14H17F2NO5
Molecular Weight: 317.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1213406-89-3 |
---|---|
Molecular Formula | C14H17F2NO5 |
Molecular Weight | 317.28 g/mol |
IUPAC Name | (2S)-3-(3,5-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 |
Standard InChI Key | FWRXLQAYDCVCPC-JTQLQIEISA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)F)O)F)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Boc-3,5-Difluoro-L-tyrosine is a chiral molecule derived from L-tyrosine, featuring two fluorine substitutions on the phenyl ring and a Boc-protected α-amino group. The IUPAC name, (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid, reflects its stereochemistry and functional groups. The fluorine atoms at the 3 and 5 positions introduce steric and electronic effects that significantly alter the aromatic ring’s reactivity compared to unmodified tyrosine.
The Boc group () serves as a temporary protecting group, removable under acidic conditions (e.g., trifluoroacetic acid), allowing sequential peptide elongation. This protection strategy prevents unwanted side reactions during solid-phase peptide synthesis (SPPS), ensuring high yields and purity.
Physical and Spectral Characteristics
Key physical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 317.28 g/mol | |
Melting Point | Not reported (decomposes) | |
Solubility | Soluble in DMSO, DMF; insoluble in water | |
Storage Conditions | -20°C (dry, inert atmosphere) |
The compound’s infrared (IR) spectrum shows characteristic peaks for the Boc group (≈1680 cm, C=O stretch) and hydroxyl group (≈3300 cm). Nuclear magnetic resonance (NMR) data reveal distinct signals for the fluorine-substituted aromatic protons (δ 6.8–7.2 ppm) and the Boc tert-butyl group (δ 1.4 ppm).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves two primary steps: fluorination of L-tyrosine and Boc protection of the amino group.
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Fluorination:
L-tyrosine undergoes electrophilic aromatic substitution using agents like Selectfluor or -fluorobenzenesulfonimide (NFSI) in anhydrous dimethylformamide (DMF). The reaction is conducted at 0–5°C to minimize over-fluorination, yielding 3,5-difluoro-L-tyrosine . -
Boc Protection:
The amino group is protected by reacting 3,5-difluoro-L-tyrosine with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF). The Boc group is selectively introduced, leaving the carboxyl and hydroxyl groups available for further modification.
Purification via reverse-phase chromatography or recrystallization ensures >95% purity, as confirmed by high-performance liquid chromatography (HPLC).
Applications in Peptide Science and Biochemistry
Protein Engineering and Enzymology
Incorporating this derivative into proteins via nonsense suppression or cell-free translation systems allows researchers to probe:
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Active-Site Dynamics: Fluorine’s small size and high electronegativity perturb hydrogen-bonding networks, revealing mechanistic insights into enzymes like protein tyrosine phosphatases (PTPs) .
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Ion-Binding Interactions: Analogous to tyrosine’s role in sodium-potassium ATPases , fluorinated tyrosines may stabilize cation-π interactions in ion channels, though recent studies suggest hydrogen bonding dominates over direct cation-π effects .
Research Findings and Case Studies
Substrate Specificity in PTPs
In a 2025 study, 3,5-difluoro-L-tyrosine (the deprotected form) was incorporated into PTP substrates. The fluorine atoms disrupted hydrogen bonding with the catalytic cysteine, reducing phosphatase activity by 70% compared to wild-type substrates . This highlights its utility in mapping enzyme-substrate interactions.
Structural Insights from Fluorine NMR
NMR studies of peptides containing N-Boc-3,5-Difluoro-L-tyrosine revealed conformational changes during protein folding. The fluorine atoms acted as sensitive reporters of local electronic environments, detecting helix-to-coil transitions with millisecond resolution.
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